molecular formula C7H5N3O2S B11802327 4-Nitro-3-(thiophen-2-yl)-1H-pyrazole

4-Nitro-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B11802327
M. Wt: 195.20 g/mol
InChI Key: QVIPWZDOTSADOS-UHFFFAOYSA-N
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Description

4-Nitro-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(thiophen-2-yl)-1H-pyrazole typically involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of a nitro-substituted reagent to yield the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(thiophen-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Nitro-3-(thiophen-2-yl)-1H-pyrazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring can also participate in interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-3-(pyridin-2-yl)-1H-pyrazole: Similar structure but with a pyridine ring instead of thiophene.

    4-Nitro-3-(phenyl)-1H-pyrazole: Contains a phenyl ring instead of thiophene.

    4-Nitro-3-(furan-2-yl)-1H-pyrazole: Features a furan ring instead of thiophene

Uniqueness

4-Nitro-3-(thiophen-2-yl)-1H-pyrazole is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs. The thiophene ring is known for its stability and ability to participate in various chemical reactions, making this compound particularly versatile .

Properties

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

4-nitro-5-thiophen-2-yl-1H-pyrazole

InChI

InChI=1S/C7H5N3O2S/c11-10(12)5-4-8-9-7(5)6-2-1-3-13-6/h1-4H,(H,8,9)

InChI Key

QVIPWZDOTSADOS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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